tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a butenyl side chain, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and butenyl bromide. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminopiperidine-1-carboxylate
- tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-butyl 3-(but-3-en-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile scaffold for the synthesis of various biologically active molecules, making it valuable in both research and industrial settings .
Properties
Molecular Formula |
C14H25NO2 |
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Molecular Weight |
239.35 g/mol |
IUPAC Name |
tert-butyl 3-but-3-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO2/c1-5-6-8-12-9-7-10-15(11-12)13(16)17-14(2,3)4/h5,12H,1,6-11H2,2-4H3 |
InChI Key |
WRLFUFQUXZJPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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